

# Spectroscopic Profile of 4-Amino-2-bromophenol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Amino-2-bromophenol

Cat. No.: B112063

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Amino-2-bromophenol**. Due to the limited availability of direct experimental spectra in public databases, this guide combines predicted data based on established spectroscopic principles with data from closely related structural isomers. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of **4-Amino-2-bromophenol** in research and development settings.

## Chemical Structure and Properties

**4-Amino-2-bromophenol** is an aromatic organic compound with the chemical formula  $C_6H_6BrNO$ .<sup>[1][2]</sup> It possesses a phenol ring substituted with an amino group at position 4 and a bromine atom at position 2. The molecular weight of this compound is 188.02 g/mol.<sup>[1][2]</sup>

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Amino-2-bromophenol**. These predictions are derived from the analysis of its structural features—an aromatic ring, a phenol hydroxyl group, an amino group, and a halogen substituent—and by comparison with the known spectral data of similar compounds such as 2-amino-4-bromophenol and 4-aminophenol.

### <sup>1</sup>H NMR Spectroscopy (Predicted)

Solvent: DMSO-d<sub>6</sub>

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~9.5 - 10.5	Singlet (broad)	1H	OH
~6.8 - 7.0	Doublet	1H	Ar-H (ortho to -NH <sub>2</sub> )
~6.6 - 6.8	Doublet of doublets	1H	Ar-H (ortho to -Br)
~6.5 - 6.7	Doublet	1H	Ar-H (meta to -NH <sub>2</sub> )
~4.8 - 5.2	Singlet (broad)	2H	NH <sub>2</sub>

## <sup>13</sup>C NMR Spectroscopy (Predicted)

Solvent: DMSO-d<sub>6</sub>

Chemical Shift (δ) ppm	Assignment
~145 - 150	C-OH
~140 - 145	C-NH <sub>2</sub>
~120 - 125	C-Br
~115 - 120	Ar-CH
~110 - 115	Ar-CH
~105 - 110	Ar-CH

## Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H and N-H stretching
3100 - 3000	Medium	Aromatic C-H stretching
1620 - 1580	Medium to Strong	N-H bending and Aromatic C=C stretching
1520 - 1480	Medium to Strong	Aromatic C=C stretching
1300 - 1200	Strong	C-O stretching
1200 - 1100	Medium	C-N stretching
850 - 750	Strong	Aromatic C-H out-of-plane bending
700 - 600	Medium	C-Br stretching

## Mass Spectrometry (Predicted)

Ionization Mode: Electron Ionization (EI)

m/z	Relative Abundance (%)	Assignment
187/189	High	[M] <sup>+</sup> and [M+2] <sup>+</sup> (due to <sup>79</sup> Br and <sup>81</sup> Br isotopes)
108	Medium	[M - Br] <sup>+</sup>
80	Medium	[M - Br - CO] <sup>+</sup>
65	Medium	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized for a compound of this nature and may require optimization based on the specific instrumentation and sample characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Amino-2-bromophenol** in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO- $d_6$ ). Ensure the sample is fully dissolved.
- Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
  - Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-60 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (DMSO at  $\delta$  2.50 for  $^1\text{H}$  and  $\delta$  39.52 for  $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - KBr Pellet Method: Mix a small amount of finely ground **4-Amino-2-bromophenol** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

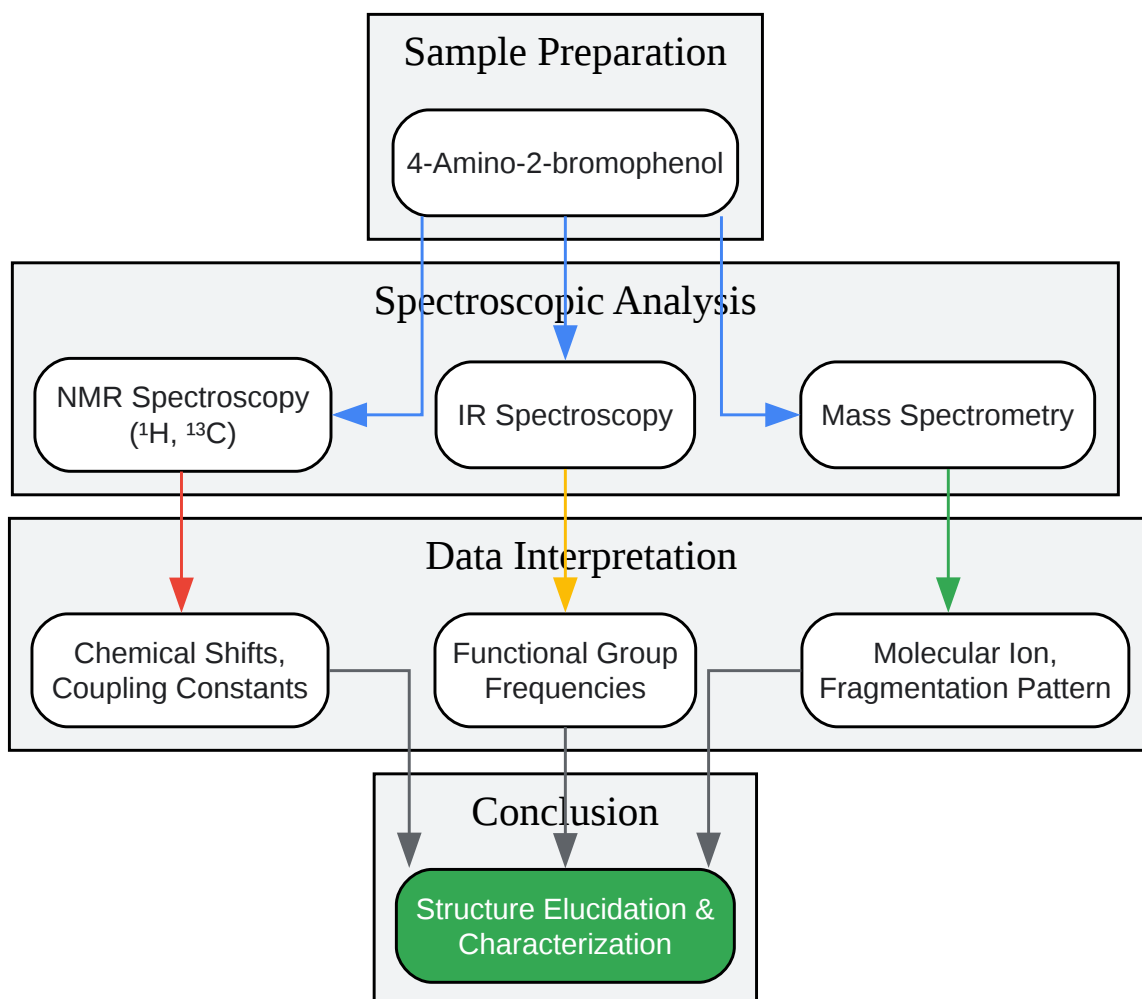
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
  - Place the prepared sample in the spectrometer and record the sample spectrum.
  - Typically, spectra are collected in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

## Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample like **4-Amino-2-bromophenol**, direct insertion probe (DIP) or gas chromatography (GC) can be used. If using GC, the sample should first be dissolved in a suitable volatile solvent.
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or magnetic sector to separate the ions based on their mass-to-charge ratio ( $m/z$ ).
- Detection: Detect the separated ions to generate a mass spectrum.
- Data Analysis: Analyze the mass spectrum to identify the molecular ion peak (and its isotopic pattern) and the major fragment ions.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound like **4-Amino-2-bromophenol**.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **4-Amino-2-bromophenol**.

Disclaimer: The spectroscopic data presented in this guide for **4-Amino-2-bromophenol** are predicted values based on the analysis of its chemical structure and comparison with analogous compounds. For definitive characterization, it is recommended to obtain experimental data on a purified sample.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [guidechem.com](https://www.guidechem.com) [guidechem.com]
- 2. 4-Amino-2-bromophenol | C<sub>6</sub>H<sub>6</sub>BrNO | CID 14440265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Amino-2-bromophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112063#4-amino-2-bromophenol-spectroscopic-data]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)